N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide
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Overview
Description
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine to form an intermediate Schiff base.
Oxalamide Formation: The intermediate is then reacted with 4-fluoroaniline in the presence of oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving:
- Controlled temperature and pressure conditions.
- Use of catalysts to enhance reaction rates.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-chlorophenyl)oxalamide
- N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-bromophenyl)oxalamide
Uniqueness
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-26(2)19-11-5-16(6-12-19)20(27-13-3-4-14-27)15-24-21(28)22(29)25-18-9-7-17(23)8-10-18/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBVKTUQZUPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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